![molecular formula C27H28N2O5S B2846930 1-benzyl-3-{4-[(3-methyl-2-thienyl)carbonyl]piperazin-1-yl}quinoxalin-2(1H)-one CAS No. 1251656-99-1](/img/structure/B2846930.png)
1-benzyl-3-{4-[(3-methyl-2-thienyl)carbonyl]piperazin-1-yl}quinoxalin-2(1H)-one
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Description
1-benzyl-3-{4-[(3-methyl-2-thienyl)carbonyl]piperazin-1-yl}quinoxalin-2(1H)-one, also known as BCTQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCTQ belongs to the class of quinoxaline derivatives, which have shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
Fragment Based Design of New H4 Receptor-Ligands with Anti-inflammatory Properties
A study designed and synthesized new compounds targeting the human histamine H4 receptor (H4R), identifying new lead structures for H4R ligands. These compounds, including variations of the quinoxaline scaffold, exhibited potent H4R affinities and significant anti-inflammatory properties in vivo, particularly in the carrageenan-induced paw-edema model (Smits et al., 2008).
Synthesis of 1,4-diazines by Ring Expansion
Research on the synthesis of fully saturated piperazin-3-one and quinoxalin-3-one derivatives via reactions of 2-anilino-2-ethoxy-3-oxothiobutanoic acid anilide with aliphatic 1,2-diamines led to an unusual ring expansion of the intermediate 1,3-diazines to 1,4-diazines. This study highlights the synthetic flexibility and potential pharmacological applications of quinoxaline derivatives (Zaleska et al., 2003).
New Quinoxalinecarbonitrile 1,4-di-N-oxide Derivatives as Hypoxic-cytotoxic Agents
A series of 2-quinoxalinecarbonitrile 1,4-di-N-oxides with new basic lateral chains (piperazines and anilines) showed potent in vitro activities. Among these, piperazine derivatives demonstrated significant potency, suggesting their potential as hypoxic-cytotoxic agents in cancer therapy (Ortega et al., 2000).
Synthesis and SAR of 3- and 4-substituted Quinolin-2-ones
Research on quinolin-2-ones bearing a heteroaryl-piperazine linked by a two-carbon chain at the 3- or 4-position revealed potent mixed antagonists with significant activity. These compounds, including thieno[3,2-c]pyridine derivatives, showed functional antagonism at both the 5-HT(1B) and 5-HT(2A) receptors, indicating their potential in treating conditions related to these receptors (Mccort et al., 2001).
Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Antitumor Agents
A novel series of 2-(benzimidazol-2-yl)quinoxalines coupled with pharmacophore groups like piperazine, piperidine, and morpholine moieties demonstrated promising activity against a wide range of cancer lines. These compounds were characterized by their low cytotoxicity against normal cells and selective cytotoxic effects against specific cancer cell lines, suggesting their potential as lead compounds in anticancer drug development (Mamedov et al., 2022).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-N-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5S/c1-4-32-23-15-11-21(12-16-23)27-28-26(20(3)34-27)19-29(22-13-17-24(18-14-22)33-5-2)35(30,31)25-9-7-6-8-10-25/h6-18H,4-5,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUHBTBCDIKXPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=C(C=C3)OCC)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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